N,N-Bis(3-aminopropyl)methylamine

Description

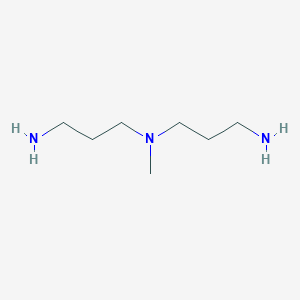

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBPCQSCMCEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044510 | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

105-83-9, 11071-12-8 | |

| Record name | Bis(3-aminopropyl)methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(3-aminopropyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-methyldipropylenetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(3-AMINOPROPYL)METHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZM34D74O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Bis(3-aminopropyl)methylamine CAS number 105-83-9

An In-Depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9)

Foreword

As a Senior Application Scientist, my experience is rooted not just in understanding chemical entities but in leveraging their fundamental properties to solve complex challenges in material science and synthetic chemistry. This compound, often referred to by its synonym 3,3'-Diamino-N-methyldipropylamine, is a molecule whose structural simplicity belies its functional sophistication. It is more than a mere intermediate; it is a versatile building block whose trifunctional nature—possessing two primary amines and one tertiary amine—offers a unique handle for precise molecular engineering. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this polyamine, moving from its core characteristics to its practical synthesis and application, with a particular focus on its role as a high-performance epoxy curing agent. The methodologies described herein are grounded in established chemical principles, designed to be self-validating and reproducible.

Core Molecular Profile and Physicochemical Properties

This compound is a triamine characterized by a central methyl-substituted nitrogen atom linked to two 3-aminopropyl chains.[1][2] This structure is fundamental to its reactivity, providing two nucleophilic primary amine sites for covalent bonding and a tertiary amine core that can exhibit catalytic activity.[3]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes N_tert [label="N", pos="0,0!", fontcolor="#202124"]; C_methyl [label="CH₃", pos="-0.8,-0.5!", fontcolor="#202124"]; C1_chain1 [label="CH₂", pos="0.8,0.5!", fontcolor="#202124"]; C2_chain1 [label="CH₂", pos="1.6,0!", fontcolor="#202124"]; C3_chain1 [label="CH₂", pos="2.4,0.5!", fontcolor="#202124"]; N_prim1 [label="NH₂", pos="3.2,0!", fontcolor="#202124"]; C1_chain2 [label="CH₂", pos="0.8,-0.5!", fontcolor="#202124"]; C2_chain2 [label="CH₂", pos="1.6,-1!", fontcolor="#202124"]; C3_chain2 [label="CH₂", pos="2.4,-0.5!", fontcolor="#202124"]; N_prim2 [label="NH₂", pos="3.2,-1!", fontcolor="#202124"];

// Bonds N_tert -- C_methyl; N_tert -- C1_chain1; C1_chain1 -- C2_chain1; C2_chain1 -- C3_chain1; C3_chain1 -- N_prim1; N_tert -- C1_chain2; C1_chain2 -- C2_chain2; C2_chain2 -- C3_chain2; C3_chain2 -- N_prim2; } Caption: Molecular Structure of this compound.

Its key physicochemical properties are summarized below, providing the foundational data required for its application in experimental design.

| Property | Value | Source |

| CAS Number | 105-83-9 | [4][5] |

| Molecular Formula | C₇H₁₉N₃ | [4][5] |

| Molecular Weight | 145.25 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 110-112 °C @ 6 mmHg | [7] |

| Melting Point | -32 °C | [5] |

| Density | 0.901 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.4725 | [7] |

| Water Solubility | Completely miscible | [8] |

Synthesis Pathway: A Self-Validating Two-Step Protocol

The industrial and laboratory synthesis of this compound is elegantly achieved through a robust, two-step process that avoids the need for complex chromatographic purification.[7][9] This pathway is a prime example of efficient chemical engineering, leveraging common starting materials to produce a high-purity product.

Protocol 2.1: Synthesis of N,N-Bis(2-cyanoethyl)methylamine

-

Causality: This step employs a bis-conjugate aza-Michael addition. Using an excess of acrylonitrile is not strictly necessary if the reaction is controlled, but ensuring at least a 2:1 molar ratio of acrylonitrile to methylamine drives the reaction to completion, favoring the formation of the dinitrile adduct over the mono-adduct. The reaction is typically performed without a catalyst.[7][9]

-

Reactor Setup: To a stirred pressure reactor, add one molar equivalent of methylamine (as a solution in a suitable solvent like water or methanol).

-

Reagent Addition: Slowly add at least two molar equivalents of acrylonitrile to the reactor. The addition should be controlled to manage the exothermic nature of the reaction, maintaining a temperature between 30-70 °C.[10]

-

Reaction: Stir the mixture at the controlled temperature until Gas Chromatography (GC) analysis of an aliquot confirms the complete consumption of methylamine and its mono-cyanoethylated intermediate.

-

Result: The resulting mixture contains the N,N-Bis(2-cyanoethyl)methylamine intermediate and can often be used directly in the next step without purification, a key advantage for process efficiency.[9][10]

Protocol 2.2: Hydrogenation to this compound

-

Causality: The catalytic hydrogenation reduces the nitrile groups to primary amines. Raney nickel is a highly effective and cost-efficient catalyst for this transformation.[7][9] The use of a methanolic ammonia solvent system is critical; the presence of ammonia suppresses the formation of secondary amine side-products, thereby ensuring high selectivity and purity of the desired primary triamine.[7] A low hydrogen pressure (e.g., 50 psi) is sufficient, making the process accessible without requiring high-pressure industrial equipment.[7]

-

Reactor Charging: Charge the crude N,N-Bis(2-cyanoethyl)methylamine mixture into a hydrogenation reactor.

-

Solvent and Catalyst: Add the Raney nickel catalyst and the 7N methanolic ammonia solvent.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 50 psi and heat to the appropriate temperature. Maintain the reaction with vigorous stirring until hydrogen uptake ceases.

-

Work-up: Cool the reactor, vent the hydrogen, and filter the mixture to remove the Raney nickel catalyst.

-

Isolation: Remove the solvent via rotary evaporation. The resulting product is typically of high purity (>95%) and can be used without further distillation.[7]

Core Application: Epoxy Resin Curing Agent

One of the principal applications of this compound is as a curing agent (hardener) for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).[8][11] Its two primary amine groups provide four reactive hydrogens that participate in the nucleophilic ring-opening of the epoxide groups, forming a highly cross-linked, durable thermoset polymer.[3][12][13]

Protocol 3.1: Formulation and Curing of a DGEBA Epoxy System

-

Trustworthiness through Stoichiometry: The key to a reproducible and high-performance epoxy system is achieving the correct stoichiometric balance between the epoxy resin and the amine hardener. This is a self-validating system; incorrect ratios lead to suboptimal properties like reduced glass transition temperature (Tg), lower modulus, and poor chemical resistance.[11][14][15] The balance is governed by the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.

Step 1: Determine the Amine Hydrogen Equivalent Weight (AHEW)

-

Causality: The AHEW represents the mass of the amine required to provide one mole of reactive amine hydrogen. For this compound, there are two primary amine (-NH₂) groups, each contributing two reactive hydrogens. The tertiary amine does not participate directly in the primary cross-linking reaction.[3]

-

Calculation:

-

Molecular Weight (MW) = 145.25 g/mol

-

Number of active hydrogens = 4 (2 from each -NH₂ group)

-

AHEW = MW / Number of active hydrogens = 145.25 / 4 = 36.31 g/eq

-

Step 2: Calculate Parts per Hundred Resin (PHR)

-

Causality: The PHR value standardizes the formulation, indicating how many grams of hardener are needed for every 100 grams of epoxy resin. This ensures a 1:1 molar ratio of epoxy groups to amine hydrogens.[3][16]

-

Formula: PHR = (AHEW * 100) / EEW[16]

-

Example Calculation:

-

Assume a standard liquid DGEBA resin with an EEW of 190 g/eq.

-

PHR = (36.31 * 100) / 190 = 19.1 parts

-

Therefore, for every 100g of this epoxy resin, 19.1g of this compound is required for a stoichiometric cure.

-

Step 3: Curing Procedure

-

Preparation: Accurately weigh 100g of the DGEBA epoxy resin into a suitable mixing container.

-

Addition: Add 19.1g of this compound to the resin.

-

Mixing: Thoroughly mix the two components for 2-3 minutes until a uniform, homogenous mixture is achieved. Be careful to avoid excessive air entrapment. A brief degassing in a vacuum chamber is recommended for applications requiring high clarity or mechanical performance.

-

Application: Apply the mixed resin to the desired substrate or mold.

-

Curing: Allow the mixture to cure. As an aliphatic amine, it will cure at room temperature, but the process can be accelerated and properties enhanced with heat.[13] A typical cure schedule might be:

-

Ambient Cure: 24 hours for handling strength, 7 days for full cure.

-

Accelerated Cure: 2 hours at 80-100 °C.[17]

-

Analytical Quality Control: Purity Determination by GC-MS

Ensuring the purity of this compound is critical, as impurities can affect reaction kinetics and final polymer properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this analysis.

-

Expertise & Experience: A common challenge in the GC analysis of primary and secondary amines is poor peak shape (tailing) due to their interaction with active sites on the column and inlet.[18] Experienced analysts overcome this by converting the polar amines into less polar, more volatile derivatives prior to analysis. This derivatization step is crucial for achieving sharp, symmetrical peaks and accurate quantification.[5][8]

Protocol 4.1: Derivatization and GC-MS Analysis

This protocol is adapted from established methods for analyzing aliphatic amines.[5][8]

-

Standard/Sample Preparation: Prepare a ~100 µg/mL solution of this compound in methanol.

-

Derivatization:

-

In a vial, combine 1 mL of the amine solution with an alkaline buffer (e.g., sodium bicarbonate, pH 10.5).

-

Add an excess of the derivatizing agent, such as benzenesulfonyl chloride.[5]

-

Seal the vial and agitate vigorously at room temperature for 30 minutes.

-

-

Extraction: Add a water-immiscible organic solvent (e.g., hexane or ethyl acetate), vortex, and allow the layers to separate. The derivatized, less polar amine will partition into the organic layer.

-

GC-MS Conditions:

-

Injection: Inject 1 µL of the organic extract in splitless mode.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]

-

Carrier Gas: Helium at 1 mL/min.

-

Injector Temp: 290 °C.

-

Oven Program: Initial temp 80°C for 1 min, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 240°C, then ramp at 25°C/min to 290°C and hold for 10 min.[5]

-

MS Detection: Use electron ionization (EI) and operate in full scan mode to identify impurities or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.

-

Safety and Handling

This compound is a hazardous chemical that requires strict adherence to safety protocols. Its primary hazards stem from its corrosive and toxic nature.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a chemical-resistant apron or full-body suit.

-

Respiratory Protection: Use a respirator with an appropriate organic vapor/amine cartridge in a well-ventilated area or fume hood.

-

-

Handling and Storage:

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not allow entry into drains.

-

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Broader Applications and Future Outlook

While its role in epoxy systems is prominent, the utility of this compound extends to several other areas of chemical science:

-

Polymer Chemistry: Serves as a building block for polyamides, polyureas, and in the preparation of cationic stabilized polyurethane dispersions.[8][11]

-

Chelating Agents: Acts as a scaffold in the synthesis of complex aminopolycarboxylic acid-based chelators, such as derivatives of EDTA, used in water treatment and detergents.[8][19]

-

Pharmaceutical and Agrochemical Synthesis: Used as a versatile intermediate for creating active pharmaceutical ingredients (APIs) and agrochemicals.[8][15]

-

Corrosion Inhibitors: Its amine groups can form a protective film on metal surfaces, making it an effective component in corrosion inhibitor formulations.[8]

The trifunctional nature of this molecule continues to make it a compound of interest for developing advanced materials, including dendrimers and hyperbranched polymers, where controlled molecular architecture is paramount.

References

- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7777, this compound.

- Vertex AI Search. (2026, January 2). This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications.

- Yamamoto, S., Phan, N. T., Kihara, K., Shundo, A., & Tanaka, K. (2024). Off-stoichiometry effect on the physical properties of epoxy resins. Polymer Journal.

- Royal Society of Chemistry. (n.d.). Supporting information.

- ACS Publications. (2023, April 7). Unexpected Thermomechanical Behavior of Off-Stoichiometry Epoxy/Amine Materials.

- PubChem. (n.d.). This compound.

- BASF SE, Intermediates Division. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector.

- Google Patents. (n.d.). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.

- Denton, J. P., Joyce, L. A., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. Organic Preparations and Procedures International, 39(3), 293-298.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of this compound in Modern Chemical Synthesis.

- Google Patents. (n.d.). EP1808428A1 - EDTA derivatives (EDD), their synthesis and application.

- Matějka, L. (2015). Curing of epoxy resins with amines. ResearchGate.

- Three Bond. (1990, December 20). Curing Agents for Epoxy Resin. Three Bond Technical News.

- ACS Publications. (2022, November 28). Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems.

- Pitture e Vernici. (n.d.). Determination of the hydrogen equivalent weight for amine curing agents via DSC.

- MDPI. (2017, August 1). Synthesis and Characterizations of Melamine-Based Epoxy Resins.

- ResearchGate. (n.d.). Determination of the amine hydrogen equivalent weight for the system....

- Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents - Part 1: Amines.

- Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.

- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.

- National Institute of Standards and Technology. (n.d.). 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. NIST Chemistry WebBook.

- Patexia. (n.d.). Selective Manufacture of N,N-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N-BIS(3-aminopropyl)-1,2-Ethylenediamine.

- MDPI. (2022, December 7). Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines.

- Achilles Chemical. (n.d.). N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. products.basf.com [products.basf.com]

- 3. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. d-nb.info [d-nb.info]

- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 6. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE [achilleschem.com]

- 7. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. threebond.co.jp [threebond.co.jp]

- 14. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. products.evonik.com [products.evonik.com]

- 17. mdpi.com [mdpi.com]

- 18. gcms.labrulez.com [gcms.labrulez.com]

- 19. N,N-Bis-(3-aminopropyl)-methylamine | 105-83-9 | FB30673 [biosynth.com]

N,N-Bis(3-aminopropyl)methylamine molecular weight and formula

An In-depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 105-83-9) is a versatile polyamine intermediate characterized by a central tertiary amine and two terminal primary amine groups. This guide provides a comprehensive overview of its core chemical and physical properties, including its molecular formula and weight, and delves into its significant applications across various scientific disciplines. We will explore its role as a crucial building block in polymer chemistry, particularly as a curing agent for epoxy resins and a monomer for polyurethanes, as well as its utility in the synthesis of chelating agents, corrosion inhibitors, and as a scaffold in pharmaceutical and agrochemical development.[1] The document further details critical safety and handling protocols, provides an illustrative experimental workflow, and consolidates key data for ease of reference by professionals in research and development.

Introduction

In the landscape of chemical synthesis, intermediates that offer multiple reactive sites are of paramount importance. This compound, also known by synonyms such as 3,3'-Diamino-N-methyldipropylamine and Methyliminobispropylamine, is one such compound.[2][3] Its structure, which features two primary amine functionalities and a central tertiary amine, provides a unique combination of nucleophilicity and structural flexibility. This trifunctional nature makes it a highly reactive and valuable building block for creating complex molecular architectures and advanced materials.[4]

This guide serves as a technical resource for scientists and developers, offering field-proven insights into the causality behind its applications. From enhancing the mechanical strength of thermoset polymers to acting as a foundational scaffold for potential anticancer drugs, the utility of this compound is broad and significant.[1][5] By grounding our discussion in authoritative data and established protocols, we aim to provide a trustworthy and expert-level resource for leveraging this compound in laboratory and industrial settings.

Core Chemical and Physical Properties

The efficacy and applicability of any chemical compound are fundamentally dictated by its intrinsic properties. This compound is a colorless to pale yellow liquid with a characteristic amine odor, and it is completely miscible in water.[6] These properties are a direct consequence of its molecular structure and the presence of multiple amine groups capable of hydrogen bonding.[6]

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₉N₃ | [2][7][8] |

| Molecular Weight | 145.25 g/mol | [2][8] |

| CAS Number | 105-83-9 | [2][7] |

| Density | 0.901 g/mL at 25 °C | [9] |

| Boiling Point | 110-112 °C at 6 mmHg | [9] |

| Melting Point | -30 to -28 °C | [7] |

| Refractive Index | n20/D 1.4725 | [7][9] |

| Flash Point | 103 °C (217.4 °F) - closed cup | |

| Vapor Pressure | 6 mmHg at 110 °C | [7] |

Synthesis and Manufacturing Overview

The industrial production of this compound is primarily achieved through processes that create its characteristic aminopropyl arms. While specific proprietary methods may vary, a common conceptual pathway involves the reaction of methylamine with acrylonitrile in a double Michael addition, followed by the catalytic hydrogenation of the resulting dinitrile intermediate.

This multi-step process is chosen for its efficiency and the availability of starting materials. The initial Michael reaction is highly effective for forming carbon-nitrogen bonds, while catalytic hydrogenation is a well-established industrial method for converting nitriles to primary amines with high yield and purity.

Caption: Generalized two-step synthesis pathway for this compound.

Key Applications in Research and Development

The trifunctional nature of this compound makes it a versatile intermediate for numerous applications. Its value lies in the differential reactivity of its primary and tertiary amines, allowing for controlled, stepwise reactions.

Caption: Major application pathways stemming from this compound.

-

Polymer Chemistry: This is one of the largest use cases. The two primary amine groups readily react with epoxide groups, making it an excellent and rapid curing agent (hardener) for epoxy resins. This cross-linking reaction creates a rigid, thermoset polymer network with high mechanical strength and thermal resistance, ideal for adhesives, coatings, and composites.[1] It also serves as a building block for polyurethanes.[1]

-

Chelating Agents: The compound is a key scaffold for synthesizing aminopolycarboxylic acid-based chelators. The nitrogen atoms can be functionalized with carboxyl groups to create molecules that bind strongly to metal ions. These agents are critical in industrial water treatment, detergents, and medical applications for controlling metal ion bioavailability.

-

Pharmaceutical and Agrochemical Synthesis: In drug development, its defined structure is used as a scaffold to build more complex active pharmaceutical ingredients (APIs).[4] It has been utilized in the synthesis of potential anticancer drugs, such as bischromone derivatives, and polyamine derivatives with biological activity.[5] The compound's properties are also valuable for creating drug delivery systems, where its amphiphilic derivatives can form micelles to encapsulate and improve the solubility of hydrophobic drugs.[10] In agriculture, it serves as an intermediate for herbicides and growth regulators.[11]

-

Corrosion Inhibition: The amine groups can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. This makes it a valuable component in formulations for closed-loop cooling systems and gas transmission lines.

Experimental Protocol: Epoxy Resin Curing

This protocol provides a self-validating system for utilizing this compound as a curing agent for a standard Bisphenol A-based epoxy resin. The validation comes from the predictable exothermic reaction and the final physical state of the cured material.

Objective: To prepare a cured epoxy polymer sample for mechanical testing.

Materials:

-

Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~180 g/eq)

-

This compound (Amine Hydrogen Equivalent Weight = 145.25 / 4 = 36.31 g/eq, since there are 4 reactive N-H bonds from the two primary amines)

-

Disposable mixing container and stirring rod

-

Silicone mold

-

Digital scale (±0.01 g)

-

Fume hood

Methodology:

-

Stoichiometric Calculation:

-

The key to a properly cured epoxy is the stoichiometric ratio of epoxy groups to amine hydrogen atoms, typically 1:1.

-

Calculate the required mass of curing agent per 100g of resin:

-

Mass of Amine = (100 g Resin / 180 g/eq) * 36.31 g/eq = 20.17 g

-

-

This calculation ensures that there are enough reactive amine hydrogens to cross-link all available epoxy groups, maximizing the polymer's physical properties.

-

-

Preparation:

-

Place the mixing container on the digital scale within a fume hood.

-

Tare the scale.

-

Carefully weigh 100.00 g of DGEBA resin into the container.

-

-

Mixing:

-

Tare the scale again with the resin in the container.

-

Add 20.17 g of this compound to the resin.

-

Immediately begin mixing thoroughly for 2-3 minutes. Ensure the sides and bottom of the container are scraped to achieve a homogenous mixture. The mixture will begin to warm, indicating the exothermic curing reaction has started.

-

-

Casting and Curing:

-

Pour the mixture into the silicone mold.

-

Allow the sample to cure at room temperature for 24 hours. For optimal properties, a post-cure at an elevated temperature (e.g., 80°C for 2-3 hours) is often recommended.

-

-

Validation:

-

The cured sample should be a hard, rigid solid that is not tacky to the touch. A tacky surface would indicate an off-ratio mixture or incomplete curing. The material should be transparent with a slight amber hue.

-

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols. It is toxic and corrosive.[2]

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents and acids.[13]

-

Use only spark-proof tools and take precautionary measures against static discharge.

-

Have an emergency eye wash station and safety shower readily accessible.[13]

-

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[13] Seek immediate medical attention.[13]

-

Eye Contact: Immediately rinse with water for at least 15 minutes, including under the eyelids.[13] Seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air.[13] Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[13] Rinse mouth and seek immediate medical attention.[13]

-

Conclusion

This compound is a cornerstone chemical intermediate whose value is derived from its unique trifunctional amine structure. Its well-defined physical and chemical properties make it a reliable and predictable component in a wide array of applications, from high-performance polymers to the intricate synthesis of pharmaceutical compounds. For researchers and developers, a thorough understanding of its reactivity, applications, and stringent safety requirements is essential to unlocking its full potential in creating novel materials and life-saving technologies.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- LookChem. (n.d.). This compound.

- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.

- Oakwood Chemical. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- (CAS 105-83-9).

- Henan Tianfu Chemical. (n.d.). This compound CAS 105-83-9.

- UL Prospector. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division.

- Fox-Chemicals. (2024). This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications.

Sources

- 1. ulprospector.com [ulprospector.com]

- 2. This compound | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- (CAS 105-83-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 105-83-9 [chemicalbook.com]

- 6. CAS 105-83-9: Bis(3-aminopropyl)methylamine | CymitQuimica [cymitquimica.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound [oakwoodchemical.com]

- 9. This compound CAS 105-83-9 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 10. Advances in Medicinal Chemistry of Fatty Amine Derivatives - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 11. products.basf.com [products.basf.com]

- 12. This compound | 105-83-9 [amp.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of N,N-Bis(3-aminopropyl)methylamine: Routes, Mechanisms, and Practical Considerations

Foreword: The Strategic Importance of N,N-Bis(3-aminopropyl)methylamine

This compound (CAS No. 105-83-9), a trifunctional polyamine, serves as a critical building block and versatile intermediate in a multitude of advanced chemical syntheses.[1][2] Its unique molecular architecture, featuring two primary amine functionalities and a central tertiary amine, imparts a distinct reactivity profile that is highly valued across diverse sectors, including pharmaceuticals, diagnostics, and advanced materials science.[3] In the pharmaceutical realm, this compound is a key component in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of novel therapeutics.[3] Its role as a precursor for diagnostic reagents is equally significant, enabling the creation of sensitive and specific assays.[2] Furthermore, its polyamine structure is leveraged in the formulation of specialty polymers, epoxy curing agents, and as a building block for polyurethane dispersions.[4]

This technical guide provides an in-depth exploration of the primary synthesis routes to this compound, offering not just procedural outlines but also a deep dive into the underlying chemical principles and practical considerations essential for successful and scalable synthesis. As a Senior Application Scientist, the focus of this document is to bridge theoretical knowledge with field-proven insights, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors.

Primary Synthesis Route: A Two-Step Journey via Cyanoethylation and Catalytic Hydrogenation

The most established and industrially practiced method for the synthesis of this compound is a robust two-step process. This route commences with the double cyanoethylation of methylamine, followed by the catalytic hydrogenation of the resulting dinitrile intermediate. This pathway is favored for its high efficiency and the availability of starting materials.

Step 1: Synthesis of N,N-Bis(2-cyanoethyl)methylamine via Double Cyanoethylation

The initial step involves the Michael addition of methylamine to two equivalents of acrylonitrile. This reaction, known as cyanoethylation, is a base-catalyzed conjugate addition of a protic nucleophile to an α,β-unsaturated nitrile.[5]

Mechanism of Cyanoethylation:

The reaction proceeds through a nucleophilic attack of the methylamine nitrogen on the β-carbon of acrylonitrile, which is rendered electrophilic by the electron-withdrawing nitrile group. The reaction is typically self-catalyzed by the basicity of the methylamine; however, external basic or acidic catalysts can be employed depending on the amine's reactivity.[5]

Figure 1: Mechanism of the double cyanoethylation of methylamine.

Experimental Protocol: Synthesis of N,N-Bis(2-cyanoethyl)methylamine

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: To a stirred solution of methylamine (1.0 equivalent) in water (5-15% by weight of total reactants), acrylonitrile (2.0-2.2 equivalents) is added dropwise.[6] The use of a slight excess of acrylonitrile ensures the complete conversion of the primary amine. The presence of water has been shown to improve the selectivity towards the desired dicyanoethylated product.[7]

-

Temperature Control: The reaction is exothermic, and the temperature should be maintained between 20-80 °C, with a preferred range of 30-60 °C, using an ice bath or a cooling system.[6]

-

Reaction Time: The reaction is typically allowed to proceed for several hours (e.g., 10 hours) to ensure completion.[6]

-

Work-up and Purification: After the reaction is complete, the excess acrylonitrile and water are removed under reduced pressure. The resulting crude N,N-Bis(2-cyanoethyl)methylamine can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

The dropwise addition of acrylonitrile is crucial to control the exothermicity of the reaction and prevent runaway polymerization of acrylonitrile.

-

The use of water as a co-solvent enhances the selectivity for the desired bis-adduct by influencing the solubility and reactivity of the intermediates.[7]

-

Maintaining the specified temperature range is critical for achieving a good reaction rate while minimizing side reactions.

Step 2: Catalytic Hydrogenation of N,N-Bis(2-cyanoethyl)methylamine

The second and final step is the reduction of the dinitrile intermediate to the corresponding primary amines. Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its efficiency and atom economy.

Mechanism of Nitrile Hydrogenation:

The catalytic hydrogenation of nitriles to primary amines is a complex process that occurs on the surface of a heterogeneous catalyst, typically Raney nickel or Raney cobalt.[1][8] The reaction is believed to proceed through the formation of an imine intermediate, which is then further hydrogenated to the primary amine.

Sources

- 1. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 105-83-9 [amp.chemicalbook.com]

- 4. ulprospector.com [ulprospector.com]

- 5. asianpubs.org [asianpubs.org]

- 6. US4055586A - Process for the manufacture of bis-(2-cyanoethyl)-amine - Google Patents [patents.google.com]

- 7. US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine - Google Patents [patents.google.com]

- 8. CA2477085C - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of N,N-Bis(3-aminopropyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Identification and Physicochemical Properties

N,N-Bis(3-aminopropyl)methylamine, also known as 3,3'-Diamino-N-methyldipropylamine, is a versatile polyamine intermediate.[1][2] Its utility is widespread, serving as a crucial building block in the synthesis of pharmaceuticals, diagnostic reagents, and specialty polymers like polyurethanes and as a cross-linker for epoxy resins.[3][4][5] Its molecular structure, featuring both primary and secondary amine groups, dictates its reactivity and, consequently, its hazard profile.

A thorough understanding of its physical and chemical properties is the foundation of safe handling. This data informs storage conditions, appropriate handling techniques, and emergency response measures.

| Property | Value | Source |

| Molecular Formula | C7H19N3 | |

| Molecular Weight | 145.25 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 110-112 °C at 6 mmHg | [7][8] |

| Melting Point | -30 to -28 °C | [6][9] |

| Density | 0.901 g/mL at 25 °C | [7][8] |

| Flash Point | 217 °F (103 °C) | [9] |

| Vapor Pressure | 6 mm Hg at 110 °C | [6][9] |

| Solubility in Water | Completely miscible | [6] |

The Inherent Hazards: A Mechanistic Perspective

This compound is classified as a hazardous substance, and it is crucial to understand the mechanisms that underpin these dangers. The primary hazards are its corrosivity and acute toxicity upon contact, inhalation, or ingestion.

Corrosivity: More Than a Simple Irritant

The designation "causes severe skin burns and eye damage" stems from its nature as a strongly alkaline organic diamine.[1][10] When it comes to contact with tissue, two primary mechanisms are at play:

-

High pH: Like other aliphatic amines, it is alkaline. This high pH can disrupt the acid-base balance of the skin and eyes, leading to the saponification of fats and the denaturation of proteins. This results in deep, penetrating tissue damage.

-

Cell Membrane Disruption: The amine groups can interact with and disrupt the lipid bilayers of cell membranes, leading to cell lysis and the release of inflammatory mediators.[10]

This is why even brief contact with the liquid or its concentrated vapors on moist skin can lead to severe chemical burns.[7] In the eyes, this can cause painful inflammation, corneal injury, and potentially permanent damage if not addressed immediately.[10]

Acute Toxicity: A Multi-Route Threat

This compound is classified as toxic or harmful via inhalation, dermal contact, and ingestion.[9]

-

Inhalation: While not highly volatile at room temperature, heating the substance or generating aerosols can lead to the inhalation of corrosive and toxic vapors.[10] These vapors can severely irritate the respiratory tract, potentially leading to coughing, shortness of breath, and pulmonary edema.[7]

-

Dermal Contact: The substance can be absorbed through the skin, contributing to systemic toxicity.[11] This is in addition to the severe local corrosive effects.

-

Ingestion: If swallowed, it can cause severe burns to the mouth, throat, and stomach, with a risk of perforation.[1] It is also moderately toxic upon ingestion.[6][7]

The following diagram illustrates the logical flow of hazard identification and the corresponding immediate responses.

Caption: Hazard identification and immediate first aid response workflow.

Proactive Safety: Engineering Controls, Personal Protective Equipment, and Handling Protocols

A multi-layered approach to safety is essential, starting with engineering controls, supplemented by appropriate Personal Protective Equipment (PPE), and reinforced by strict handling protocols.

Engineering Controls: The First Line of Defense

-

Ventilation: Always handle this compound in a well-ventilated area.[9] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[11][12]

Personal Protective Equipment (PPE): Your Personal Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[13] A face shield (minimum 8 inches) should be worn in situations with a higher risk of splashing.[9]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Nitrile gloves may offer splash protection, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use.[9]

-

Protective Clothing: A lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be worn.[11][13]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia/methylamine (e.g., type ABEK filter) is necessary.[10]

The following diagram outlines the hierarchy of controls for safe handling.

Caption: Hierarchy of controls for mitigating exposure risks.

Standard Handling Protocol

-

Pre-use Inspection: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE and emergency equipment are available and in good working order.

-

Containment: Conduct all work within a chemical fume hood or other suitable ventilated enclosure.

-

Dispensing: When transferring the liquid, use appropriate tools (e.g., glass pipettes with a bulb, syringes) to avoid splashes. Pouring should be done slowly and carefully.

-

Heating: If heating is required, do so in a controlled manner (e.g., using a heating mantle with temperature control) within the fume hood to prevent the generation of high concentrations of vapor.

-

Post-use: Tightly seal the container immediately after use.[9] Decontaminate any surfaces or equipment that may have come into contact with the chemical (see Section 5).

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[9][11]

Reactive Hazards and Incompatible Materials

This compound is a reactive chemical, and improper mixing can lead to dangerous outcomes.

-

Strong Oxidizing Agents: Contact with strong oxidizers (e.g., peroxides, nitrates, perchlorates) can lead to vigorous, exothermic reactions, potentially causing fires or explosions.

-

Acids: As a base, it will react exothermically with acids. This can generate heat and cause splashing of the corrosive material.

-

Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[6][7] In the event of a fire, carbon oxides are also produced.

Emergency Procedures: Spill, Leak, and Exposure Response

Rapid and correct response to an emergency is critical to minimizing harm.

Spill and Leak Cleanup Protocol

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated (if safe to do so).

-

Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 3.2, including respiratory protection if necessary.

-

Contain the Spill: For small spills, use an inert, liquid-absorbent material such as Chemizorb®, vermiculite, or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Neutralization (with caution): For residual material after absorption, a dilute solution of a weak acid (e.g., 5% acetic acid) can be used for neutralization. However, this should be done with extreme caution as the reaction can be exothermic.

-

Collection and Disposal: Carefully collect the absorbent material and place it in a clearly labeled, sealed container for hazardous waste disposal.[11]

-

Decontaminate the Area: Clean the spill area thoroughly with soap and water.[14]

-

Reporting: Report the incident to the appropriate safety personnel.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | 1. Immediately move the person to fresh air. 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention. | [1] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with large amounts of water for at least 15-20 minutes. 3. Seek immediate medical attention. | [1] |

| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. | [1] |

| Ingestion | 1. Rinse the mouth thoroughly with water. 2. Have the person drink one or two glasses of water. 3. Do NOT induce vomiting due to the risk of perforation. 4. Seek immediate medical attention. | [1] |

Storage, Waste Management, and Decontamination

Storage

-

Store in a tightly closed container in a dry, well-ventilated place.[9]

-

Keep in a locked storage area or an area accessible only to authorized personnel.[1]

-

Store away from incompatible materials such as acids and strong oxidizing agents.[12]

Waste Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.

-

Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[1][11]

Laboratory Decontamination Protocol

Regular decontamination of surfaces and equipment is a critical aspect of laboratory hygiene to prevent cross-contamination and accidental exposure.[14]

-

Prepare Decontamination Solution: A solution of mild soap and water is generally effective for routine cleaning of minor surface contamination.[14] For deactivating residual amine, a dilute solution of a weak acid (e.g., 5% acetic acid) can be used, followed by a thorough rinse with water.

-

Don PPE: Wear appropriate PPE, including gloves and eye protection, during decontamination.

-

Wipe Down Surfaces: Thoroughly wipe down all potentially contaminated surfaces (fume hood sash and work surface, benchtops, equipment) with the decontamination solution using disposable towels.

-

Clean Equipment: Decontaminate any non-disposable equipment (glassware, stir bars, etc.) by soaking in a suitable cleaning solution, followed by thorough rinsing.

-

Dispose of Waste: All materials used for decontamination (gloves, towels, etc.) should be disposed of as hazardous waste.

-

Final Rinse: For surfaces and equipment, a final rinse with water may be appropriate to remove any residue from the cleaning agents.[15]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies like OSHA or ACGIH.[11][13] However, due to its structural similarity to other aliphatic amines and its known hazards, it is prudent to handle it with the assumption of a low OEL. For context, the OSHA Permissible Exposure Limit (PEL) for methylamine is 10 ppm as an 8-hour time-weighted average.[16] Therefore, engineering controls and work practices should be designed to keep exposure to an absolute minimum.

References

- Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (n.d.).

- This compound | C7H19N3 | CID 7777. (n.d.). PubChem.

- The Indispensable Role of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications. (2026, January 2).

- METHYLAMINE | Occupational Safety and Health Administration. (n.d.). OSHA.

- BIS-(3-AMINOPROPYL)METDYLAMINE. (n.d.). Ataman Kimya.

- Li, Q., et al. (2013). Relevance of in vitro methods for the evaluation of eye and skin irritation/corrosion potential of aliphatic tertiary amines. Toxicology in Vitro, 27(6), 1751-1759.

- Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? (2024, February 11). Quora.

- N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. (n.d.). UL Prospector.

- BIS(AMINOPROPYL)AMINE HAZARD SUMMARY. (n.d.). NJ.gov.

- Screening for potential hazard effects from four nitramines on human eye and skin. (2013). PubMed.

- Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University.

- N N Bis3 Aminopropyl Methylamine Market Analysis 2025. (n.d.).

- Safety Data Sheet: Methylamine. (n.d.). Carl ROTH.

- Biosafety: Decontamination Methods for Laboratory Use. (2025, June 26). UCSD Blink.

- Visual and ocular changes associated with exposure to two tertiary amines. (2025, August 7). ResearchGate.

- Bis(3-aminopropyl)amine | C6H17N3 | CID 5942. (n.d.). PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ulprospector.com [ulprospector.com]

- 4. Screening for potential hazard effects from four nitramines on human eye and skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 6. This compound | 105-83-9 [amp.chemicalbook.com]

- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 8. This compound | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]

- 15. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 16. METHYLAMINE | Occupational Safety and Health Administration [osha.gov]

N,N-Bis(3-aminopropyl)methylamine as a polyamine building block

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a branched polyamine, is a versatile building block in modern chemical synthesis.[1] Its unique structure, featuring two primary amine groups and a central tertiary amine, provides a trifunctional scaffold that is instrumental in constructing complex molecular architectures. This guide offers an in-depth exploration of its properties, synthesis, and diverse applications, with a particular focus on its role in drug development and advanced materials science. The insights provided herein are intended to empower researchers and professionals to harness the full potential of this remarkable molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Reference |

| CAS Number | 105-83-9 | [2] |

| Molecular Formula | C7H19N3 | [2] |

| Molecular Weight | 145.25 g/mol | [2] |

| Appearance | Clear Liquid | [3][4] |

| Boiling Point | 110-112 °C/6 mmHg | [2][5] |

| Density | 0.901 g/mL at 25 °C | [2][5] |

| Refractive Index | n20/D 1.4725 | [2][5] |

| Melting Point | -30 to -28 °C | [2] |

| Solubility | Completely miscible in water | [6] |

| SMILES | CN(CCCN)CCCN |

Synthesis Strategies

The synthesis of this compound can be achieved through several established methodologies in organic chemistry. The choice of a particular synthetic route often depends on the desired scale, purity requirements, and available starting materials.

Common Synthetic Approaches:

-

Alkylation of Amines: This is a fundamental method for constructing the this compound molecule and involves the formation of new carbon-nitrogen bonds at a precursor amine.[7] A typical protocol might involve the reaction of a substrate with a good leaving group, such as 3-chloropropylmethylamine, with ammonia.[7] In this nucleophilic substitution, ammonia displaces the chloride to form one of the aminopropyl arms.[7]

-

Reductive Amination: This powerful technique for forming C-N bonds involves the reaction of a carbonyl compound with an amine to create an imine or aminal intermediate, which is then reduced to the final tertiary amine.[7] For the synthesis of this compound, this could involve reacting N-methyl-1,3-propanediamine with formaldehyde, followed by a reduction step.[7]

Applications as a Polyamine Building Block

The trifunctional nature of this compound makes it a highly valuable and versatile building block in a multitude of applications, from the synthesis of potential therapeutics to the development of advanced polymers.

Drug Discovery and Development

Polyamines are crucial for cell growth and proliferation, and their concentrations are often elevated in cancer cells.[8][9] This has led to the development of synthetic polyamine analogs as potential antiproliferative agents.[8] this compound serves as a key scaffold for creating these analogs.[5]

-

Synthesis of Bioactive Molecules: It is utilized in the synthesis of various bioactive molecules, including potential anticancer drugs.[5] For instance, it has been used to synthesize new bischromone derivatives and polyamine derivatives containing dimeric quinolone, cinnoline, and phthalimide moieties.[5]

-

Antimicrobial and Antibiofilm Agents: The synthesis of branched polyamines is a strategy to increase the net positive charge of molecules, which can enhance their antimicrobial activity, particularly against Gram-negative bacteria.[10][11] A highly charged branched polyamine has demonstrated antibiofilm activity.[10][11]

-

Drug Delivery Systems: The amphiphilic properties of certain fatty amine derivatives, which can be synthesized from building blocks like this compound, make them suitable for drug delivery applications.[12] They can form micelles or liposomes to encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability.[12]

Polymer Chemistry and Materials Science

In polymer chemistry, this compound is a valuable component for creating polymers with specific, desirable properties. Its structure, with two primary and one tertiary amine, allows it to act as an effective chain extender and cross-linking agent.[7]

-

Epoxy Resins: A primary industrial application is as a curing agent or hardener for epoxy resins.[7][13] The active hydrogens on the primary amines react with the epoxy groups to form a crosslinked, robust polymer network.[14] This is crucial for applications in coatings and adhesives.[15]

-

Polyurethanes and Polyamides: It is used as a building block in the production of polyamides, polyureas, and polyurethane-modified systems.[13] These polymers find use in a wide array of applications, including elastomers, adhesives, and engineering plastics, where flexibility and chemical resistance are important.

-

Dendrimers and Hyperbranched Polymers: Its trifunctional nature makes it an ideal candidate for the development of hyperbranched polymers and dendrimers, where controlled molecular architecture is key.

Coordination Chemistry and Chelation

The three nitrogen atoms in this compound—two primary and one tertiary—act as donor atoms, allowing the molecule to function as a tridentate N₃ ligand.[7] This enables it to bind to a metal center at three points, forming stable chelate rings.[7]

-

Metal Complex Formation: It forms stable complexes with a variety of metal ions.[7] The resulting coordination geometry depends on the metal ion and other ligands present. For example, with nickel(II), it can form a meridional coordination mode, while with zinc(II), a distorted trigonal bipyramidal geometry is observed.[7]

-

Applications of Metal Complexes: These metal complexes have potential applications in catalysis for organic synthesis, as well as in medicine and sensor technology.[7][16] The biological activity of metal complexes is often enhanced compared to the free ligand.[17]

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base Ligand and its Metal Complexes

This protocol provides a general framework for the synthesis of a Schiff base ligand, which can be derived from this compound, and its subsequent complexation with a metal ion.

-

Synthesis of the Schiff Base Ligand:

-

Dissolve the aldehyde or ketone starting material in a suitable solvent such as ethanol.

-

Add an equimolar amount of this compound to the solution.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).[16]

-

Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.

-

Filter the product, wash with a cold solvent, and dry under vacuum.[18]

-

-

Synthesis of Metal Complexes:

-

Prepare a solution of the Schiff base ligand in a suitable solvent (e.g., ethanol).

-

In a separate flask, dissolve the metal salt (e.g., chloride or nitrate salt) in the same solvent.

-

Add the metal salt solution to the ligand solution, typically in a 1:2 metal-to-ligand molar ratio.[16]

-

Add a few drops of a base, such as ammonia, to the mixture.[16]

-

Reflux the resulting mixture for several hours, again monitoring by TLC.[16]

-

After cooling, the metal complex will precipitate. Filter the solid, wash, and dry thoroughly.[16]

-

Protocol for Amine Alkylation

This protocol outlines a general procedure for the N-alkylation of an amine, a key reaction in modifying polyamine structures.

-

Reaction Setup:

-

In a pressure bomb or a suitable reaction vessel, combine the amine (e.g., a derivative of this compound) with a slight excess of the alkylating agent (e.g., methyl iodide).[19]

-

-

Reaction Conditions:

-

Heat the mixture at a specific temperature (e.g., 100°C) for an extended period (e.g., 24 hours).[19]

-

-

Work-up:

-

Isolation of the Product:

-

The desired alkylated amine, often as a salt, will remain in the aqueous layer. It can be liberated by adding a strong base (e.g., sodium hydroxide) and then isolated by distillation or extraction.[19]

-

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][20] It is also toxic if swallowed or inhaled.[3] Therefore, strict safety precautions must be observed during its handling and use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[21][22]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3][21]

-

Handling: Avoid contact with skin, eyes, and clothing.[22] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and oxidizing agents.[20][21][23] The container should be stored locked up.[3]

-

Spills and Disposal: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material and dispose of it as hazardous waste according to local regulations.[21]

Visualizations

The Versatility of this compound

Caption: Versatile applications of this compound.

Synthetic Workflow for Metal Complex Formation

Sources

- 1. nbinno.com [nbinno.com]

- 2. 105-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. N,N-Bis-(3-aminopropyl)-methylamine | CymitQuimica [cymitquimica.com]

- 5. This compound | 105-83-9 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications [mdpi.com]

- 9. Frontiers | Polyamines: Bio-Molecules with Diverse Functions in Plant and Human Health and Disease [frontiersin.org]

- 10. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Medicinal Chemistry of Fatty Amine Derivatives - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 13. ulprospector.com [ulprospector.com]

- 14. threebond.co.jp [threebond.co.jp]

- 15. nbinno.com [nbinno.com]

- 16. nanobioletters.com [nanobioletters.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. orgsyn.org [orgsyn.org]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. biosynth.com [biosynth.com]

- 23. hanepoxy.net [hanepoxy.net]

N,N-Bis(3-aminopropyl)methylamine for beginners in polymer chemistry

An In-Depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine in Polymer Chemistry

Introduction

This compound, commonly referred to by its acronym BAPMA or the synonym 3,3'-Diamino-N-methyldipropylamine, is a versatile aliphatic amine that serves as a critical building block and crosslinking agent in the field of polymer chemistry.[1] Identified by its CAS Number 105-83-9, this compound's unique molecular architecture, which features two primary amine groups and a central tertiary amine, imparts a trifunctionality that is highly sought after for creating complex, high-performance polymer systems. Its utility spans a wide range of applications, from curing epoxy resins to synthesizing advanced dendritic polymers and chelating agents.[2] This guide provides a comprehensive technical overview of BAPMA, detailing its core properties, reactivity, key applications, and practical experimental protocols for researchers and industry professionals.

Core Molecular Attributes and Physicochemical Properties

The structure of BAPMA is the foundation of its chemical utility. It consists of a central methylamino group linked to two propyl chains, each terminated by a primary amine. This arrangement provides three distinct nitrogen sites for chemical reactions.

Caption: Molecular Structure of this compound.

The key physicochemical properties of BAPMA are summarized in the table below, providing essential data for its handling and use in formulations.

| Property | Value | References |

| CAS Number | 105-83-9 | [1] |

| Molecular Formula | C₇H₁₉N₃ | [1][3][4] |

| Molecular Weight | 145.25 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 110-112 °C at 6 mmHg | [6][7] |

| Density | ~0.901 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D ~1.4725 | [6][7] |

| Water Solubility | Completely miscible | [5] |

| Amine Hydrogen Equivalent Weight (AHEW) | ~36.31 g/eq |

The Chemistry of a Trifunctional Amine: Reactivity Explained

The versatility of BAPMA originates from the distinct reactivity of its nitrogen atoms. Understanding these roles is crucial for designing and controlling polymerization reactions.

-

Primary Amines (-NH₂): The two terminal primary amines are the most reactive sites for most applications. Each contains two active hydrogen atoms that can readily participate in nucleophilic addition reactions with epoxides or condensation reactions with carboxylic acids and isocyanates.[8] These groups are the primary drivers of chain extension and crosslinking.

-

Tertiary Amine (-N(CH₃)-): The central tertiary amine lacks active hydrogens and therefore does not directly react with epoxides or isocyanates to form polymer linkages.[8] However, it serves two critical functions:

-

Branching Point: It provides a built-in, stable branch point in the polymer backbone, which is essential for creating non-linear architectures like dendrimers and hyperbranched polymers.[9]

-

Catalytic Center: Tertiary amines are known to catalyze the ring-opening polymerization of epoxides, which can accelerate curing, especially at elevated temperatures.[8][10]

-

Caption: Functional roles of the amine groups in BAPMA.

Key Applications in Polymer Science

BAPMA's unique structure makes it a valuable component in several areas of polymer synthesis.

Epoxy Resin Curing Agent

The most prominent application of BAPMA is as a curing agent, or hardener, for epoxy resins. The curing process transforms the liquid resin into a rigid, three-dimensional thermoset polymer with high mechanical strength and thermal stability.[10][11]

Mechanism of Action: The reaction proceeds via a nucleophilic attack where the active hydrogen of a primary amine opens an epoxide ring, forming a secondary amine and a hydroxyl group. This newly formed secondary amine still has an active hydrogen and can react with a second epoxide ring.[8][10] With four active hydrogens per molecule, BAPMA can create a dense, robust cross-linked network. This high functionality results in polymers with excellent chemical resistance, durability, and adhesion, making them ideal for high-performance coatings, adhesives, electrical potting compounds, and fiber-reinforced composites.

Caption: Reaction mechanism for epoxy curing with an amine hardener.

Monomer for Polyamides and Polyurethanes

As a diamine, BAPMA serves as a building block for other important polymer families. It can be reacted with:

-

Diacids or their derivatives: This polycondensation reaction forms polyamides, where the branching introduced by BAPMA's tertiary amine can disrupt chain packing, leading to polymers with increased flexibility and toughness.

-

Diisocyanates: This reaction produces polyureas. BAPMA is also used to prepare cationic stabilized polyurethane dispersions.[12]

These polymers find use in elastomers, adhesives, and engineering plastics where durability and chemical resistance are required.

Core/Branching Unit in Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, spherical structure.[9][13] Polyamidoamine (PAMAM) dendrimers are among the most studied and were the first to be commercialized.[13] BAPMA's trifunctional nature makes it an excellent candidate to act as a branching unit in the synthesis of these complex architectures.[9]

The most common synthetic route is the divergent method, which builds the dendrimer outwards from a core molecule in a series of repetitive steps or "generations."[14][15] Each two-step sequence typically involves:

-

Michael Addition: The primary amine surface reacts with an acrylate ester (e.g., methyl acrylate), resulting in an ester-terminated, half-generation dendrimer.[14][15]

-

Amidation: The new ester groups are reacted with an excess of a diamine (e.g., ethylenediamine), converting the surface back to a primary amine-terminated, full-generation dendrimer with double the number of surface groups.[14][15]

Caption: Divergent synthesis workflow for PAMAM dendrimers.

Field-Proven Protocol: Stoichiometric Curing of a Bisphenol A Epoxy Resin

This protocol describes a standard laboratory procedure for curing a common epoxy resin using BAPMA, emphasizing the critical importance of stoichiometry for achieving optimal properties.

Causality Behind Experimental Choices: The ratio of amine hardener to epoxy resin is the most critical parameter in a formulation.[8] This ratio is determined by the number of reactive amine hydrogens and the number of epoxy groups. An off-ratio mix will result in an incompletely cured polymer with poor mechanical properties, reduced chemical resistance, and a lower glass transition temperature. The stoichiometric amount is calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the curative and the Epoxy Equivalent Weight (EEW) of the resin.

Protocol

-

Objective: To prepare a fully cured, high-performance thermoset polymer from diglycidyl ether of bisphenol A (DGEBA) resin and BAPMA hardener.

-

Materials & Equipment:

-

Diglycidyl ether of bisphenol A (DGEBA) resin (e.g., EEW = 185 g/eq)

-

This compound (BAPMA) (AHEW = 145.25 g/mol / 4 active H = 36.31 g/eq)

-

Disposable mixing cup and stirring rod

-

Electronic balance (0.01 g resolution)

-

Vacuum desiccator (for degassing)

-

Curing oven

-

-

Step 1: Stoichiometric Calculation

-